N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide is a complex organic compound that features a combination of furan, piperazine, and thiophene moieties These structural elements are known for their significant roles in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their functionalization and coupling with the piperazine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting sulfonamide to amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the sulfonamide group can produce the corresponding amine derivative .
Scientific Research Applications
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)-2-[4-(4-bromophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide: Similar structure but with a bromine atom instead of a methoxy group.
N-[2-(furan-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This structural variation can lead to differences in solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H25N3O4S2 |
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Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C21H25N3O4S2/c1-27-18-8-6-17(7-9-18)23-10-12-24(13-11-23)19(20-4-2-14-28-20)16-22-30(25,26)21-5-3-15-29-21/h2-9,14-15,19,22H,10-13,16H2,1H3 |
InChI Key |
TZAINGFLOZQZLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CO4 |
Origin of Product |
United States |
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